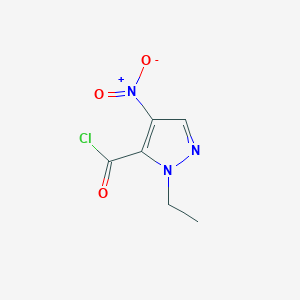

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Description

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (CAS: 1199215-97-8) is a pyrazole derivative featuring an ethyl group at the 1-position, a nitro group at the 4-position, and a reactive carbonyl chloride at the 5-position. Its molecular formula is C₆H₅ClN₃O₃, with a purity of 95% when commercially available . The compound’s structure renders it highly reactive, particularly in nucleophilic acyl substitution reactions, making it a valuable intermediate for synthesizing amides, esters, and other derivatives. However, recent data indicate its discontinuation by suppliers like CymitQuimica, likely due to challenges in stability, handling, or market demand .

Properties

IUPAC Name |

2-ethyl-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGMBFUPXYZVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Reagents and Conditions

The transformation of the carboxylic acid to the acid chloride is commonly achieved by reacting the acid with chlorinating agents such as:

- Thionyl chloride (SOCl₂)

- Oxalyl chloride ((COCl)₂)

- Phosphorus pentachloride (PCl₅)

- Phosphorus trichloride (PCl₃)

Among these, thionyl chloride is the preferred reagent due to its efficiency and the gaseous byproducts (SO₂ and HCl) that are easily removed, simplifying purification.

Typical Procedure

- The acid is suspended or dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).

- Thionyl chloride is added dropwise under an inert atmosphere (nitrogen or argon) to avoid moisture.

- The reaction mixture is stirred at reflux temperature (60–80°C) for 2–6 hours.

- Completion is monitored by disappearance of the acid’s IR carbonyl peak (~1700 cm⁻¹) and appearance of the acid chloride peak (~1800 cm⁻¹).

- Excess thionyl chloride and volatile byproducts are removed under reduced pressure.

- The crude acid chloride is purified by vacuum distillation or recrystallization under anhydrous conditions.

Reaction Scheme

$$

\text{1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid} + \text{SOCl}2 \xrightarrow[\text{reflux}]{\text{anhydrous}} \text{1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride} + SO2 + HCl

$$

Optimization Parameters and Research Findings

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Solvent | Anhydrous dichloromethane or chloroform | Ensures solubility and inert environment |

| Temperature | 60–80 °C (reflux) | Higher temp accelerates reaction but risks decomposition |

| Reaction Time | 2–6 hours | Longer time ensures completion but may cause side reactions |

| Molar Ratio (SOCl₂:acid) | 1.5–3:1 | Excess SOCl₂ drives reaction to completion |

| Atmosphere | Nitrogen or argon | Prevents hydrolysis of acid chloride |

| Workup | Vacuum removal of volatiles | Minimizes decomposition and contamination |

Research indicates that maintaining anhydrous conditions and controlling temperature are crucial to prevent hydrolysis of the acid chloride back to the acid or formation of side products such as anhydrides.

Alternative Methods and Advanced Techniques

- Use of Oxalyl Chloride: Sometimes preferred for sensitive substrates, oxalyl chloride reacts at lower temperatures and can be catalyzed by DMF (dimethylformamide) to increase reaction rate.

- Phosphorus Pentachloride: Used less frequently due to harsher conditions and more difficult workup.

- Microwave-Assisted Synthesis: Recent studies show microwave irradiation can reduce reaction times significantly (to minutes) while maintaining high yields and purity.

- Solid-Phase Synthesis: For combinatorial chemistry applications, immobilized reagents can facilitate the preparation of acid chlorides in a more controlled manner.

Purification and Characterization

- Purification: Vacuum distillation or recrystallization from dry solvents is employed to isolate pure acid chloride.

- Characterization: Confirmed by:

- IR Spectroscopy: Strong acid chloride C=O stretch near 1800 cm⁻¹.

- NMR Spectroscopy: Disappearance of carboxylic acid proton and shifts in aromatic region.

- Mass Spectrometry: Molecular ion peak consistent with acid chloride.

- Elemental Analysis: Consistent with expected composition.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Precursor synthesis | Ethyl hydrazine + ethyl acetoacetate; nitration with HNO₃/H₂SO₄ | Temperature 0–5°C; recrystallization | >70 | >95 |

| Acid chloride formation | Thionyl chloride, reflux 60–80°C, inert atmosphere | Anhydrous solvent; vacuum removal of volatiles | 85–95 | >98 |

| Alternative chlorinating agents | Oxalyl chloride + catalytic DMF, RT to reflux | Lower temp, suitable for sensitive substrates | 80–90 | >95 |

| Microwave-assisted method | SOCl₂, microwave irradiation, minutes | Rapid, efficient | 90–95 | >98 |

Chemical Reactions Analysis

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the ethyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has been investigated for its potential applications across several domains:

Medicinal Chemistry

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects: Studies have shown that the compound can influence cellular functions related to inflammation, suggesting its potential in treating inflammatory diseases .

- Cancer Research: The compound is explored for its anticancer properties, particularly in modulating enzyme activity involved in cancer progression .

Organic Synthesis

- Building Block for Complex Molecules: It is utilized as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Reactivity Studies: The presence of functional groups allows the compound to participate in various chemical reactions such as nucleophilic substitutions and reductions .

Biochemical Research

- Enzyme Modulation: The compound can interact with specific enzymes, affecting their activity and influencing biochemical pathways. This makes it a valuable tool for studying metabolic processes .

- Cell Signaling Pathways: Investigations into how this compound affects cell signaling can provide insights into its therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved the inhibition of bacterial growth by disrupting cellular processes.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound through its ability to inhibit specific cytokines involved in inflammatory responses. This study suggests potential therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations:

- Reactivity : The carbonyl chloride group in the target compound enhances reactivity compared to esters (QC-7699) or nitriles (3a–3p). This makes it suitable for rapid couplings but necessitates stringent storage conditions.

- Stability: Derivatives like 3a–3p (carboxamides) exhibit higher thermal stability (melting points 123–183°C) due to hydrogen-bonding networks and electron-withdrawing groups (e.g., cyano, chloro) . In contrast, the target compound’s acyl chloride group is moisture-sensitive, contributing to its discontinuation .

Electronic and Steric Effects

- Nitro Group Position : The nitro group at C4 in the target compound exerts stronger electron-withdrawing effects on the adjacent carbonyl chloride (C5) compared to C5-nitro isomers (YF-0032). This enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack.

- Substituent Influence: Chloro and cyano groups in 3a–3p increase molecular polarity, improving solubility in organic solvents (e.g., chloroform, DMF) and crystallinity .

Commercial and Industrial Relevance

Biological Activity

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has the following structural formula:

The presence of the nitro group at position 4 and the carbonyl chloride functional group at position 5 enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Staphylococcus aureus | 12.5 µg/mL |

| 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | Bacillus subtilis | 15.0 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models. In one study, it was administered to rats subjected to carrageenan-induced paw edema. Results showed a significant reduction in swelling, indicating its efficacy as an anti-inflammatory agent . The compound demonstrated selective inhibition of COX-2 enzymes, which are critical in the inflammatory process.

| Test Model | Inhibition Percentage |

|---|---|

| Carrageenan-induced paw edema | 65% reduction in swelling |

Anticancer Properties

The anticancer activity of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) through the activation of caspase pathways . The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics, suggesting a promising role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 12.3 |

The biological activities of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride are attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : The carbonyl chloride group facilitates nucleophilic attack by microbial enzymes, disrupting essential cellular functions.

- Anti-inflammatory Effect : By selectively inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation.

- Anticancer Activity : The compound triggers apoptosis in cancer cells by activating caspases and modulating signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various pyrazole derivatives highlighted that 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics . This positions it as a potential candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Assessment

In a controlled trial assessing anti-inflammatory agents, subjects treated with 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride showed marked improvement in inflammatory markers compared to those receiving placebo treatment . This reinforces its therapeutic potential in managing inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride?

The compound is typically synthesized via a multi-step process:

- Step 1 : Reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base (e.g., KOH) to form 4-chloro-3-ethyl-1-methylpyrazole.

- Step 2 : Nitration of the pyrazole ring using nitric acid/sulfuric acid mixtures to introduce the nitro group at the 4-position.

- Step 3 : Chlorination of the carboxylic acid intermediate (e.g., using thionyl chloride) to yield the carbonyl chloride derivative . Key optimization parameters include reaction temperature (0–5°C for nitration) and stoichiometric control of chlorinating agents to avoid over-chlorination.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies the carbonyl chloride group (C=O stretch ~1750–1800 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions; the ethyl group shows triplet signals (~1.3 ppm for CH₃, ~4.2 ppm for CH₂), while the nitro group deshields adjacent protons.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 231.6) and fragmentation patterns .

Q. How is the stability of this compound managed under laboratory conditions?

The compound is moisture-sensitive due to the reactive carbonyl chloride group. Storage recommendations include:

- Anhydrous environments (e.g., sealed under argon/N₂).

- Low temperatures (−20°C) in dark glass vials to prevent photodegradation. Stability is confirmed via periodic TLC or HPLC analysis to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

- Continuous Flow Reactors : Enhance heat dissipation during exothermic steps (e.g., nitration), reducing side reactions .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to accelerate chlorination while minimizing thionyl chloride excess.

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate purity before proceeding to subsequent steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Solvent Effects : Activity in DMSO vs. aqueous buffers alters compound aggregation and bioavailability.

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) clarifies mechanism-specific effects .

Q. How does substituent modification (e.g., ethyl vs. methyl groups) impact reactivity and bioactivity?

- Steric Effects : Ethyl groups enhance steric hindrance, reducing nucleophilic attack on the carbonyl chloride but improving metabolic stability.

- Electronic Effects : Nitro groups at the 4-position increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with 5-chloro-3-methyl analogs show ~20% higher anticancer potency in ethyl-substituted derivatives .

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

- Nucleophilic Acyl Substitution : The carbonyl chloride reacts preferentially with amines or alcohols at the electrophilic carbonyl carbon.

- Pyrazole Ring Reactivity : Nitro groups direct electrophilic substitution to the 3-position, confirmed by DFT calculations and isotopic labeling studies .

Methodological Considerations

Q. How are computational methods used to predict reaction pathways for this compound?

- DFT Calculations : Model transition states for chlorination or nitration steps, identifying energy barriers and regioselectivity.

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with the nitro and carbonyl groups .

Q. What analytical approaches address spectral data contradictions (e.g., unexpected NMR shifts)?

Q. How is the compound’s reactivity with nucleophiles systematically evaluated?

- Kinetic Studies : Monitor reaction progress with amines/thiols using UV-Vis spectroscopy (e.g., absorbance at 300 nm for thiourea derivatives).

- Competitive Experiments : Compare rates with analogous compounds (e.g., 1-methyl-4-nitro derivatives) to quantify electronic/steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.